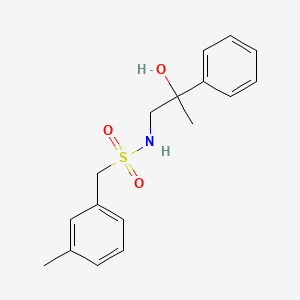

N-(2-hydroxy-2-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-14-7-6-8-15(11-14)12-22(20,21)18-13-17(2,19)16-9-4-3-5-10-16/h3-11,18-19H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFOOSCXTJWYFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC(C)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide is a synthetic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula . Its structure includes a methanesulfonamide group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly receptors and enzymes. The hydroxy group enhances its ability to form hydrogen bonds, which may facilitate binding to target proteins.

Key Mechanisms:

- Receptor Interaction : The compound exhibits selectivity towards certain adrenoceptors, influencing vascular smooth muscle contraction.

- Calcium Mobilization : It has been shown to induce intracellular calcium release, which is crucial for muscle contraction and neurotransmitter release.

Pharmacological Studies

Research indicates that this compound can act as an agonist at alpha-1 adrenoceptors. In studies involving isolated rabbit ear arteries, it demonstrated significant contractile responses, suggesting its potential utility in managing conditions related to vascular tone.

| Study | Model | EC50 (nM) | Observations |

|---|---|---|---|

| Isolated rabbit ear artery | 25 | Potent agonist at alpha-1 adrenoceptors | |

| Guinea pig atrium | 1200 | Weaker at presynaptic alpha-2 adrenoceptors |

In Vivo Studies

In vivo studies have further elucidated the compound's pharmacological profile. For instance, it has been tested in various animal models to assess its efficacy in inducing vasoconstriction and its overall cardiovascular effects.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other methanesulfonamide derivatives. These compounds often share similar mechanisms but differ in potency and selectivity.

| Compound Name | EC50 (nM) | Selectivity Ratio (alpha-1/alpha-2) |

|---|---|---|

| This compound | 25 | ≥48 |

| N-(2-hydroxyphenyl)methanesulfonamide | Varies | Varies |

Case Studies

Case studies highlight the potential therapeutic applications of this compound in treating conditions like hypertension and heart failure due to its vasoconstrictive properties.

Example Case Study

A study involving hypertensive rat models demonstrated that administration of this compound resulted in significant reductions in blood pressure, indicating its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

N-(2-Methylphenyl)methanesulfonamide vs. N-(3-Methylphenyl)methanesulfonamide

Studies on these positional isomers reveal that substituent placement (ortho vs. para) significantly impacts vibrational spectra and NMR chemical shifts. For example, DFT calculations show that the 3-methylphenyl derivative exhibits distinct $^{1}\text{H}$ NMR shifts due to reduced steric hindrance compared to the 2-methylphenyl analog. The target compound’s 3-methylphenyl group likely enhances electronic delocalization, stabilizing the sulfonamide moiety .Sch225336 (Bis-sulfone CB2-selective inverse agonist)

Sch225336 shares a methanesulfonamide group but incorporates a bis-sulfone structure and extended aromatic system. Its CB2 receptor selectivity highlights how additional sulfonyl groups and bulkier substituents can modulate receptor binding. In contrast, the target compound’s simpler structure may favor different pharmacokinetic profiles, such as improved solubility from the hydroxyl group .

Functional Group Variations

- 1-(3-Methylphenyl)propan-2-amine

This compound lacks the sulfonamide and hydroxyl groups but shares the 3-methylphenyl motif. The absence of sulfonamide reduces hydrogen-bonding capacity, likely decreasing interactions with polar biological targets. The target compound’s sulfonamide group may enhance stability and binding specificity compared to amine derivatives .

Computational Insights

Density functional theory (DFT) analyses of related sulfonamides demonstrate that electron-withdrawing groups (e.g., sulfonamide) stabilize molecular conformations and influence reaction pathways. For the target compound, the hydroxyl group may introduce torsional strain, affecting its conformational flexibility relative to non-hydroxylated analogs .

Data Table: Key Structural and Inferred Properties

Research Findings and Implications

- Physicochemical Properties: The hydroxyl group in the target compound likely improves aqueous solubility compared to non-hydroxylated sulfonamides. However, the 3-methylphenyl group may increase logP values, suggesting a balance between hydrophilicity and membrane permeability .

- Pharmacological Potential: While Sch225336 demonstrates receptor-specific activity, the target compound’s simpler structure could be optimized for broader therapeutic applications, such as protease inhibition or anti-inflammatory effects, pending experimental validation .

Q & A

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide?

The synthesis typically involves multi-step organic reactions. Key steps include coupling the 3-methylphenylmethanesulfonamide moiety with a hydroxy-substituted phenylpropyl group. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used under inert atmospheres (e.g., nitrogen) to minimize oxidation. Intermediate purification may require column chromatography or recrystallization to achieve ≥98% purity. Reaction monitoring via TLC or HPLC ensures intermediate integrity .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming structural motifs like the hydroxypropyl and sulfonamide groups. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. UV-Vis spectroscopy (λmax ~255 nm) may aid in solubility studies. Cross-referencing with computational models (e.g., density functional theory) ensures spectral accuracy .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Standardize reaction conditions (temperature, solvent, catalyst) and document deviations. Use high-purity starting materials (≥95%) and validate intermediates via spectroscopic methods. Publish detailed protocols, including failure cases, to address common pitfalls like undesired byproducts from hydroxyl group reactivity .

Advanced Research Questions

Q. How can discrepancies in bioactivity data across different assays be resolved?

Contradictory results (e.g., varying IC50 values) may arise from assay conditions (pH, temperature) or cellular models. Conduct parallel assays using standardized protocols (e.g., ATP-based viability tests for cytotoxicity). Validate findings with orthogonal methods (e.g., fluorescence resonance energy transfer for target engagement). Statistical tools like Bland-Altman plots help quantify variability .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding affinities to receptors like cyclooxygenase-2 (COX-2) or kinases. Quantitative Structure-Activity Relationship (QSAR) analysis identifies critical substituents (e.g., 3-methylphenyl’s hydrophobicity) influencing activity. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time .

Q. How does the hydroxy group influence the compound’s pharmacokinetic properties?

The hydroxy group enhances solubility via hydrogen bonding but may reduce membrane permeability. Pharmacokinetic studies (e.g., rat plasma stability assays) quantify metabolic susceptibility. Prodrug strategies (e.g., acetyl protection of the hydroxyl) can improve bioavailability, while in vitro CYP450 inhibition assays predict drug-drug interactions .

Q. What strategies address structural instability during long-term storage?

Lyophilization in amber vials under argon atmosphere minimizes hydrolysis of the sulfonamide group. Stability studies (accelerated aging at 40°C/75% RH) identify degradation pathways. Additives like ascorbic acid may mitigate oxidation of the hydroxypropyl chain. Periodic HPLC-MS analysis monitors degradation products .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts)?

Reconcile shifts by comparing experimental data with computed NMR spectra (e.g., using ACD/Labs or Gaussian). Consider solvent effects (DMSO vs. CDCl3) and tautomerism. Collaborative validation via inter-lab reproducibility studies reduces instrument-specific artifacts .

Q. What statistical approaches validate bioactivity differences between analogs?

Use ANOVA with post-hoc Tukey tests to compare IC50 values across analogs. Machine learning (e.g., random forest regression) identifies structural features driving potency. Meta-analyses of published datasets (e.g., ChEMBL) contextualize findings against known sulfonamide derivatives .

Q. Methodological Notes

- Synthesis : Prioritize air-sensitive techniques for hydroxyl group handling.

- Bioactivity : Include positive/negative controls (e.g., celecoxib for COX-2 inhibition).

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for transparency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.